3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Overview
Description
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H8ClIN2 and its molecular weight is 354.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization in Medicinal Chemistry
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine derivatives have been synthesized and characterized for potential applications in medicinal chemistry. These derivatives include Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, and pyrimidine, and they have been evaluated for their anti-inflammatory and analgesic activities (Farag et al., 2012).
2. Involvement in Palladium-Catalyzed Coupling Reactions
The compound has been used in palladium-catalyzed coupling reactions. These reactions involve the synthesis of novel imidazo[1,2-a]pyridine C-nucleosides, which are significant in the development of new medicinal compounds (Gudmundsson, Drach, & Townsend, 1996).
3. Antimicrobial Activity
Some heterosubstituted chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating microbial infections (Joshi et al., 2012).
4. Biological Screening for Microbial Inhibition
Derivatives of this compound have been assayed for their biological activity against various bacteria and fungi, showing moderate effectiveness in certain concentrations (Bhuva et al., 2015).
5. I2O5-Mediated Iodocyclization in Organic Synthesis
The compound has been involved in I2O5-mediated iodocyclization processes, demonstrating its utility in organic synthesis and the development of new chemical synthesis methodologies (Zhou et al., 2019).
6. Use in Domino Cyclization/Halogenation Reactions
It has been used in domino cyclization/halogenation reactions for the synthesis of various imidazo[1,2-a]pyridines, showcasing its versatility in complex organic synthesis processes (Enguehard-Gueiffier et al., 2015).
7. Synthesis of Antiviral Agents
The synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, which have shown significant activity against human cytomegalovirus, highlights the compound's potential in antiviral drug development (Gudmundsson et al., 2003).
8. Chemoselective Iodination in Chemical Synthesis
The compound is used in chemoselective iodination processes, essential for creating specific molecular structures in synthetic chemistry (Zhao et al., 2018).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridines are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Imidazo[1,2-a]pyridines are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
The activity of imidazo[1,2-a]pyridines can be influenced by several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIQRVXNNOFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240844 | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-95-1 | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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